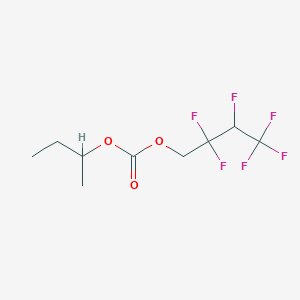

sec-Butyl 2,2,3,4,4,4-hexafluorobutyl carbonate

Description

sec-Butyl 2,2,3,4,4,4-hexafluorobutyl carbonate is a fluorinated carbonate ester characterized by a sec-butyl group attached to a carbonate backbone and a hexafluorobutyl chain.

Properties

Molecular Formula |

C9H12F6O3 |

|---|---|

Molecular Weight |

282.18 g/mol |

IUPAC Name |

butan-2-yl 2,2,3,4,4,4-hexafluorobutyl carbonate |

InChI |

InChI=1S/C9H12F6O3/c1-3-5(2)18-7(16)17-4-8(11,12)6(10)9(13,14)15/h5-6H,3-4H2,1-2H3 |

InChI Key |

DHCPUXNPDXNKHU-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C)OC(=O)OCC(C(C(F)(F)F)F)(F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of sec-Butyl 2,2,3,4,4,4-hexafluorobutyl carbonate typically involves the reaction of sec-butyl alcohol with 2,2,3,4,4,4-hexafluorobutanoyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and stringent control of reaction parameters to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

Sec-Butyl 2,2,3,4,4,4-hexafluorobutyl carbonate undergoes various chemical reactions, including:

Hydrolysis: In the presence of water, it can hydrolyze to form sec-butyl alcohol and 2,2,3,4,4,4-hexafluorobutyric acid.

Reduction: It can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the carbonate group is replaced by other nucleophiles.

Common Reagents and Conditions

Hydrolysis: Water or aqueous acid/base solutions.

Reduction: Lithium aluminum hydride or other strong reducing agents.

Substitution: Various nucleophiles such as amines, thiols, or alkoxides.

Major Products Formed

Hydrolysis: Sec-butyl alcohol and 2,2,3,4,4,4-hexafluorobutyric acid.

Reduction: Sec-butyl alcohol.

Substitution: Products depend on the nucleophile used.

Scientific Research Applications

Polymer Chemistry

sec-Butyl 2,2,3,4,4,4-hexafluorobutyl carbonate is primarily utilized in the synthesis of fluorinated polymers. These polymers exhibit exceptional properties such as high chemical resistance and low surface energy.

- Fluorinated Copolymers: The compound is used to create copolymers that enhance the performance of materials in various applications including coatings and adhesives. For instance, research has shown that incorporating this compound into acrylate copolymers improves their water repellency and durability against environmental stressors .

Material Science

In material science, this compound serves as a key component in the development of advanced materials with specialized functionalities.

- Coatings for Stone Heritage Conservation: A notable application is in the conservation of stone building heritages where fluorinated copolymer coatings are employed to protect against weathering effects caused by moisture . The coatings formed with this compound have demonstrated effectiveness in preserving structural integrity while allowing for breathability.

Environmental Remediation

The compound has potential applications in environmental remediation technologies due to its stability and resistance to degradation.

- Fluorinated Polymers in Water Treatment: Research indicates that fluorinated polymers derived from this compound can be utilized in water treatment processes to remove contaminants effectively. Their unique properties allow for selective adsorption of pollutants from water sources .

Case Study 1: Fluorinated Acrylate Copolymer for Stone Heritage Conservation

In a study conducted on the application of fluorinated acrylate copolymers for the conservation of stone heritage sites in China, it was found that coatings made from this compound significantly reduced moisture penetration while maintaining the aesthetic qualities of the stone . The results indicated a marked improvement in the longevity of the structures treated with these coatings compared to untreated samples.

Case Study 2: Performance Enhancement in Coatings

A comparative analysis of traditional versus fluorinated polymer coatings revealed that those incorporating this compound exhibited superior resistance to chemical solvents and environmental degradation. This study highlighted the advantages of using fluorinated compounds in industrial applications where durability is paramount .

Mechanism of Action

The mechanism by which sec-Butyl 2,2,3,4,4,4-hexafluorobutyl carbonate exerts its effects is primarily through its interaction with various molecular targets. The presence of fluorine atoms enhances its binding affinity to certain enzymes and receptors, making it a valuable compound in medicinal chemistry . The pathways involved often include inhibition of metabolic enzymes and modulation of receptor activity .

Comparison with Similar Compounds

Structural Analogs and Molecular Properties

The following compounds share the 2,2,3,4,4,4-hexafluorobutyl moiety but differ in ester groups or substituents:

<sup>*</sup>Estimated based on structural composition: sec-butyl (C₄H₉O), carbonate (CO₃), and hexafluorobutyl (C₄H₂F₆).

Key Observations:

- Molecular Weight : The difluoroethyl carbonate (290.11 g/mol) is heavier than the acrylate (236.11 g/mol), likely due to additional fluorine atoms and a larger ester group. The target compound’s estimated weight (~281 g/mol) suggests intermediate mass .

- Density : The acrylate’s density (1.343–1.389 g/cm³) reflects fluorine’s electron-withdrawing effects, which increase molecular packing. Carbonates may exhibit lower densities due to less polarizable groups .

- Thermal Properties : The acrylate’s lower boiling point (145.37°C) and flash point (32.42°C) indicate higher volatility and flammability compared to carbonates, which are typically more thermally stable .

a) Carbonates vs. Acrylates :

- Carbonates : These esters are less reactive than acrylates, making them suitable as solvents or intermediates in controlled reactions. The carbonate group (O-CO-O) hydrolyzes slowly, enhancing stability in aqueous environments .

- Acrylates : The acrylate group (CH₂=CHCOO-) enables polymerization, forming fluorinated polymers with applications in water-repellent coatings and biomedical materials. The hexafluorobutyl acrylate’s low flash point, however, necessitates careful handling .

b) Substituent Effects :

- sec-Butyl Group: The branched sec-butyl chain in the target compound may reduce crystallinity and improve solubility in nonpolar solvents compared to linear analogs like n-butyl derivatives .

- Fluorinated Chains : The 2,2,3,4,4,4-hexafluorobutyl group in all three compounds imparts hydrophobicity and chemical resistance. Increased fluorine content (e.g., in the difluoroethyl carbonate) enhances these properties but may raise synthesis costs .

Biological Activity

Sec-butyl 2,2,3,4,4,4-hexafluorobutyl carbonate is a fluorinated compound that has garnered attention in various scientific fields due to its unique chemical properties and potential biological activities. This article delves into the biological activity of this compound, exploring its synthesis, mechanisms of action, and applications in medicine and industry.

The molecular formula of this compound is , with a molecular weight of 292.12 g/mol. Its structure includes multiple fluorine atoms which contribute to its stability and reactivity.

| Property | Value |

|---|---|

| Molecular Formula | C7H6F6O3 |

| Molecular Weight | 292.12 g/mol |

| IUPAC Name | This compound |

| Physical State | Liquid |

| Boiling Point | 40-43 °C |

Synthesis

The synthesis of this compound typically involves the reaction of hexafluorobutanol with sec-butyl chloroformate in the presence of a base such as triethylamine. This method allows for the formation of the carbonate ester under controlled conditions to maximize yield and purity.

The biological activity of this compound is primarily attributed to its ability to interact with biological membranes due to its fluorinated structure. The presence of fluorine atoms enhances lipophilicity and can facilitate penetration through lipid bilayers. This property may allow it to act on various cellular targets.

Antimicrobial Properties

Research indicates that fluorinated compounds like this compound exhibit significant antimicrobial activity. The mechanism involves disruption of bacterial cell membranes and interference with metabolic processes. For instance:

- Study Findings : A study demonstrated that similar fluorinated compounds effectively inhibited the growth of Staphylococcus aureus and Escherichia coli, suggesting potential for use in antimicrobial coatings or treatments .

Applications in Drug Development

Due to its unique properties and biological activity, this compound is being investigated for applications in drug development. Its ability to modify pharmacokinetic properties makes it a candidate for enhancing drug formulations.

Case Studies

- Antimicrobial Coatings :

- Drug Delivery Systems :

Q & A

Q. How is sec-butyl 2,2,3,4,4,4-hexafluorobutyl carbonate synthesized, and what purification methods are recommended?

The synthesis typically involves reacting a fluorinated alcohol (e.g., 2,2,3,4,4,4-hexafluorobutanol) with a carbonate precursor, such as phosgene or a chloroformate derivative. For example, the reaction may proceed via a two-step process: (1) activation of the fluorinated alcohol with a base (e.g., pyridine) to form the corresponding alkoxide, followed by (2) nucleophilic substitution with a sec-butyl chloroformate. Purification methods include fractional distillation under reduced pressure to isolate the product from unreacted starting materials or column chromatography using silica gel with a non-polar solvent system (e.g., hexane/ethyl acetate) .

Q. What analytical techniques are critical for characterizing the molecular structure and purity of this compound?

Key techniques include:

- NMR spectroscopy (¹⁹F and ¹H/¹³C) to confirm the position and integration of fluorine atoms and alkyl/carbonate groups.

- FTIR spectroscopy to identify the carbonate carbonyl stretch (~1740–1800 cm⁻¹) and C-F vibrational modes (~1100–1300 cm⁻¹).

- Gas chromatography-mass spectrometry (GC-MS) to assess purity and detect volatile byproducts.

- Elemental analysis to verify stoichiometry .

Q. What safety protocols are essential when handling this compound?

Due to its fluorinated nature and potential toxicity:

- Use fume hoods to avoid inhalation of vapors.

- Wear chemical-resistant gloves (e.g., nitrile) and safety goggles.

- Store in airtight containers at 0–6°C to prevent degradation.

- Avoid contact with ignition sources, as fluorinated carbonates may decompose under heat to release toxic gases like hydrogen fluoride (HF) .

Advanced Research Questions

Q. How does the fluorination pattern in this compound influence its electrochemical stability in lithium-ion battery electrolytes?

The electron-withdrawing effect of fluorine atoms enhances the oxidative stability of the carbonate group, making it resistant to decomposition at high voltages (>4.5 V vs. Li/Li⁺). This property is critical for suppressing gas evolution (e.g., CO₂) during cell cycling. Comparative studies with non-fluorinated analogs show improved solid-electrolyte interphase (SEI) formation on graphite anodes, attributed to fluorine-rich decomposition products like LiF .

Q. What experimental strategies resolve contradictions in reported thermal stability data for fluorinated carbonates?

Conflicting thermal stability data may arise from differences in:

- Sample purity : Trace impurities (e.g., residual solvents) can lower decomposition temperatures.

- Measurement techniques : Use TGA-DSC under inert atmospheres to isolate decomposition pathways.

- Kinetic factors : Heating rates (e.g., 5°C/min vs. 10°C/min) influence observed stability.

A systematic approach involves cross-validating results with in situ FTIR to detect intermediate species like fluorinated aldehydes or ketones .

Q. How can computational modeling guide the design of fluorinated carbonates for specific applications?

Density functional theory (DFT) calculations can predict:

- Electrophilicity at the carbonate carbonyl group, which correlates with reactivity toward nucleophiles (e.g., in SEI formation).

- Solvation energy in electrolyte formulations, influencing ionic conductivity.

- Adiabatic ionization potentials to estimate oxidative stability. Pairing DFT with molecular dynamics (MD) simulations helps model bulk electrolyte behavior under operational conditions .

Q. What role does steric hindrance from the sec-butyl group play in the compound’s reactivity?

The branched sec-butyl group reduces steric accessibility to the carbonate moiety, slowing hydrolysis and nucleophilic substitution reactions. This property is advantageous in applications requiring prolonged chemical stability, such as high-temperature electrolytes or polymer precursors. Kinetic studies comparing linear vs. branched alkyl groups (e.g., n-butyl vs. sec-butyl) can quantify this effect .

Methodological Notes

- Data Interpretation : Always cross-reference spectroscopic data with computational models to account for fluorine’s electronegativity effects on chemical shifts .

- Controlled Experiments : When studying decomposition pathways, use isotope labeling (e.g., ¹³C-carbonate) to track reaction intermediates .

- Environmental Impact : Assess fluorine leaching via ICP-MS to comply with regulatory guidelines for fluorinated compounds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.